molecular formula C13H10N6 B11861291 2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile CAS No. 5466-71-7

2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

Cat. No.: B11861291
CAS No.: 5466-71-7
M. Wt: 250.26 g/mol
InChI Key: NCVILFMSROPJJB-UHFFFAOYSA-N
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Description

2-(4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-phenylpyrazole with a suitable nitrile derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its CDK inhibitory activity.

Uniqueness

2-(4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs with high potency makes it a promising candidate for anticancer drug development .

Properties

CAS No.

5466-71-7

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

2-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

InChI

InChI=1S/C13H10N6/c14-7-6-10-11-12(15)16-8-17-13(11)19(18-10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H2,15,16,17)

InChI Key

NCVILFMSROPJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C(=N2)CC#N)N

Origin of Product

United States

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